(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide
Description
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Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-14-4-6-15(7-5-14)11-17-13-23-21(30-17)24-19(26)8-9-25-20(27)18(31-22(25)29)12-16-3-2-10-28-16/h2-7,10,12-13H,8-9,11H2,1H3,(H,23,24,26)/b18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSULNXJZYYBTB-LDADJPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)propanamide represents a unique molecular structure that combines a thiazolidine core with various functional groups, potentially leading to diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.42 g/mol. The structural features include:
- Thiazolidine ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
- Furan moiety : Enhances potential interactions with biological targets.
- Thiazole substituent : May influence pharmacological properties.
Anticancer Properties
Several studies have indicated that derivatives of thiazolidine compounds exhibit significant anticancer activity. For instance, compounds similar to our target compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Furfurylidene derivative | Chloroquine-sensitive P. falciparum (3D7) | 35.0 | Inhibits parasite growth |
| 5-Furfurylidene derivative | Chloroquine-resistant P. falciparum (K1) | 151.4 | Inhibits parasite growth |
| Thiazolidinone derivatives | A549 (lung cancer) | 7.0 - 20.3 | Induces apoptosis |
Research has demonstrated that certain thiazolidine derivatives can inhibit tumor angiogenesis and cell proliferation, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives are well-documented. For example, compounds derived from furan-thiazolidines have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus ATCC 31890 | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis ATCC 6633 | Not effective |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazolidine derivatives on human leukemia cells, revealing significant induction of apoptosis and cell cycle arrest at specific concentrations .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of thiazolidine compounds against various pathogens, demonstrating promising results in inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
